molecular formula C27H20N4O2 B1667604 4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide CAS No. 488793-85-7

4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide

Cat. No. B1667604
M. Wt: 432.5 g/mol
InChI Key: UPKNGUQNXSMHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide (4HPPA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound which can be used to study various biological activities and biochemical and physiological effects. 4HPPA has been used in various in vivo and in vitro experiments to study the mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, and advantages and limitations for lab experiments.

Scientific Research Applications

Scientific Field
  • Identification of Parameters: Factors affecting the efficacy and side effects of chemotherapeutic agents are identified .
  • Modification of Parameters: These factors are modified to enhance efficacy and reduce side effects .

Results Summary:

  • Efficacy Improvement: The compound is used to potentiate the effects of drugs like irinotecan and topotecan .
  • Side Effects Reduction: Adjustments in drug administration parameters lead to reduced toxicity .

Antibiotic Development

Scientific Field
  • Isolation and Identification: Marine-derived compounds are isolated and identified for their antimicrobial potential .
  • Testing Against Pathogens: The compounds are tested against various drug-resistant bacteria, fungi, and protozoa .

Results Summary:

  • Antimicrobial Potency: The compound shows promise in inhibiting the growth of resistant strains .

Inflammatory Diseases

Scientific Field
  • Disease Model Selection: Appropriate disease models are chosen for testing the compound’s efficacy .
  • Dose and Administration: Dosing schedules are optimized for maximum therapeutic benefit .

Results Summary:

  • Inflammation Reduction: Preliminary results indicate a decrease in inflammatory markers .

Neurodegenerative Disorders

Scientific Field
  • Cellular Models: Neuronal cell models are used to test the compound’s protective effects .
  • Molecular Pathways: The impact on relevant molecular pathways is analyzed .

Results Summary:

  • Neuron Protection: The compound shows potential in protecting neurons from degenerative processes .

Cardiovascular Diseases

Scientific Field
  • Cardiac Models: The compound is tested on cardiac cell models and animal models .
  • Functional Assessments: Cardiac function is assessed before and after treatment .

Results Summary:

  • Heart Tissue Repair: There is evidence suggesting the compound aids in the repair of damaged heart tissue .

Metabolic Disorders

Scientific Field
  • Metabolic Profiling: The compound’s effects on metabolic profiles are measured .
  • Pathway Analysis: Key metabolic pathways affected by the compound are identified .

Results Summary:

  • Metabolic Improvement: Changes in metabolic markers indicate a positive impact on metabolic health .

Drug Delivery Systems

Scientific Field
  • Drug Delivery Enhancement: Utilizing drug delivery systems such as nanocrystals, liposomes, and slow-release injectable gels .
  • Drug Conjugate Forms: Employing drug conjugate forms like polyethylene glycols and peptides for targeted delivery .

Results Summary:

  • Improved Drug Efficacy: The compound has shown to increase the effectiveness of drugs like irinotecan and topotecan .
  • Reduced Toxicity: Modifications in drug delivery have led to a decrease in adverse side effects .

Radiation Therapy Enhancement

Scientific Field
  • Radiation Sensitization: Investigating the compound’s ability to sensitize tumor cells to radiation .
  • Combination Therapy: Combining the compound with radiation therapy to improve treatment outcomes .

Results Summary:

  • Enhanced Tumor Response: Preliminary studies suggest an improved response of tumors to radiation therapy .

Biotherapeutic Enhancement

Scientific Field
  • Biotherapeutic Agents Optimization: Optimizing biotherapeutic agents for better disease targeting and efficacy .
  • Resistance Modulation: Modulating biotherapeutic resistance to improve treatment success rates .

Results Summary:

  • Increased Therapeutic Effectiveness: The compound has been associated with increased effectiveness of biotherapeutic treatments .

Novel Mechanisms of Action

Scientific Field
  • Molecular Pathway Analysis: Analyzing the impact of the compound on various molecular pathways .
  • Selective Targeting: Investigating the selective targeting of cell populations by the compound .

Results Summary:

  • Discovery of New Therapies: The research has led to the discovery of novel therapeutic approaches for various diseases .

Non-Malignant Proliferative Disorders

Scientific Field
  • Proliferative Disorder Models: Testing the compound on models of non-malignant proliferative disorders .
  • Clinical Trials: Conducting clinical trials to assess the safety and efficacy of the compound .

Results Summary:

  • Treatment of Disorders: The compound shows potential in the treatment of non-malignant proliferative disorders .

Immunological Diseases

Scientific Field
  • Immune Response Modulation: Modulating the immune response to treat immunological diseases .
  • Therapeutic Agent Development: Developing therapeutic agents that can leverage the compound’s properties .

Results Summary:

  • Improved Immune Function: The compound may improve immune function in patients with immunological diseases .

Antimicrobial Agent in Marine Environments

Scientific Field
  • Isolation from Marine Sources: The compound is isolated from marine bacteria and fungi known for producing bioactive substances .
  • Testing for Antimicrobial Activity: It is tested against a variety of multidrug-resistant bacteria, fungi, and protozoa .

Results Summary:

  • Effective Against Resistant Strains: Initial findings suggest that the compound has significant antimicrobial activity against resistant strains .

Enhancing Chemotherapeutic Agents

Scientific Field
  • Parameter Optimization: Identifying and modifying parameters associated with the efficacy and side effects of chemotherapeutic agents .
  • Combination Therapy: Employing the compound in combination with chemotherapeutic agents to enhance their effectiveness .

Results Summary:

  • Improved Treatment Outcomes: The compound has shown potential in enhancing the efficacy and reducing the side effects of chemotherapeutic treatments .

Biotherapeutic Resistance Modulation

Scientific Field
  • Resistance Analysis: Studying the mechanisms of resistance to biotherapeutic agents .
  • Compound Testing: Testing the compound’s ability to modulate such resistance .

Results Summary:

  • Reduced Resistance: There is evidence that the compound can help overcome resistance to biotherapeutic treatments .

Radiation Therapy Enhancement

Scientific Field
  • Radiation Sensitization: Investigating the compound’s ability to sensitize tumor cells to radiation .
  • Therapeutic Combination: Combining the compound with radiation therapy to improve treatment outcomes .

Results Summary:

  • Enhanced Tumor Response: Preliminary studies suggest an improved response of tumors to radiation therapy .

properties

IUPAC Name

4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKNGUQNXSMHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 2
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 3
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 4
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 5
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Reactant of Route 6
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.